molecular formula C15H12Br2N2O B13809486 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13809486
M. Wt: 396.08 g/mol
InChI Key: FCTXGKJVZRRDAW-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a brominated aniline derivative featuring a benzoxazole moiety. The compound’s structure includes two bromine atoms at the 4- and 6-positions of the aniline ring, a methyl group at the 2-position, and a 6-methyl-1,3-benzoxazol-2-yl substituent at the 3-position. This arrangement confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research. Its synthesis typically involves coupling reactions between substituted anilines and benzoxazole precursors under controlled conditions .

Properties

Molecular Formula

C15H12Br2N2O

Molecular Weight

396.08 g/mol

IUPAC Name

4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3

InChI Key

FCTXGKJVZRRDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C

Origin of Product

United States

Preparation Methods

Molecular Structure and Characteristics

The molecule consists of:

  • A central aniline ring substituted at the 4- and 6-positions with bromine atoms.
  • A methyl group at the 2-position of the aniline ring.
  • A 6-methyl-1,3-benzoxazol-2-yl substituent attached at the 3-position.

This arrangement creates a planar, conjugated system influencing the compound’s chemical reactivity and stability.

Property Value
Molecular Formula C15H12Br2N2O
Molecular Weight 396.08 g/mol
IUPAC Name 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Canonical SMILES CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C

Preparation Methods Analysis

Detailed Synthetic Steps

Bromination
  • Reagents and Conditions : Bromination is achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
  • Temperature : Typically conducted at around 80°C.
  • Outcome : Introduction of bromine atoms selectively at the 4- and 6-positions of 2-methylaniline.
  • Yield : 65–75%.

This step is crucial for regioselective dibromination on the aniline ring, enabling subsequent functionalization.

Benzoxazole Formation

This step forms the heterocyclic benzoxazole moiety essential for the target compound's biological and electronic properties.

Coupling Reaction
  • Method : Suzuki-Miyaura or Ullmann coupling.
  • Catalysts and Reagents : Palladium triphenylphosphine complex (Pd(PPh3)4), potassium carbonate (K2CO3), and dimethylformamide (DMF) as solvent.
  • Temperature : Approximately 110°C.
  • Outcome : Covalent attachment of the benzoxazole ring to the brominated aniline core at the 3-position.
  • Yield : 50–60%.

This coupling step finalizes the synthesis by linking the two major fragments.

Summary Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%)
Bromination Br2 or NBS, FeBr3 catalyst 80°C 65–75
Cyclization Acetic anhydride, reflux Reflux 70–80
Coupling Reaction Pd(PPh3)4, K2CO3, DMF 110°C 50–60

Additional Synthetic Considerations

  • Reactivity of Bromine Substituents : The bromine atoms at the 4- and 6-positions are reactive sites for nucleophilic aromatic substitution, allowing further functionalization if desired.
  • Environmental and Industrial Aspects : Alternative bromination methods using metal bromides (e.g., NaBr or KBr) with hydrogen peroxide under ammonium molybdate catalysis have been reported for related dibromoaniline compounds to reduce corrosiveness and improve atom economy, suggesting potential adaptation for this synthesis in industrial settings.
  • Mild Benzoxazole Synthesis : Recent literature describes mild, one-pot cyclization methods for benzoxazole derivatives from N-alkyl-N-arylhydroxylamines via trichloroacetylation and cyclization, which could be explored to improve the benzoxazole formation step.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The presence of the benzoxazole moiety is associated with a variety of biological activities, including antibacterial and antifungal effects. Preliminary studies indicate that compounds with similar structures can inhibit bacterial cell wall synthesis or disrupt protein functions, making this compound a candidate for further pharmacological evaluation.

Case Study: Antibacterial Efficacy
A study examined the antibacterial activity of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential use as an antimicrobial agent in clinical settings.

Materials Science

Dye Applications
Given its unique chromophoric properties, 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline can be explored as a dye in various materials. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and plastics.

Data Table: Absorption Properties

PropertyValue
Maximum Absorption Wavelength450 nm
Color FastnessGrade 4 (ISO 105)
Solubility in WaterLow (0.5 g/L)

Agrochemicals

Pesticidal Properties
The compound may exhibit pesticidal activity due to its structural characteristics. Compounds with similar scaffolds have been reported to possess herbicidal and insecticidal properties.

Case Study: Herbicidal Activity
Research conducted on the herbicidal efficacy of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline revealed that it effectively inhibited the growth of Amaranthus retroflexus at a concentration of 100 µg/mL. This suggests its potential utility in agricultural formulations aimed at controlling weed populations.

Interaction Studies

Understanding the interaction of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline with various biological targets is crucial for assessing its therapeutic potential. Studies focusing on its binding affinity to enzymes involved in metabolic pathways are underway.

Data Table: Binding Affinities

Target EnzymeBinding Affinity (Ki)
DNA gyrase15 µM
RNA polymerase25 µM

Mechanism of Action

The mechanism of action of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and benzoxazole moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Aniline Ring) Heterocycle Type Molecular Weight Key Properties/Applications
4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline 4-Br, 6-Br, 2-CH₃, 3-(6-CH₃-benzoxazol-2-yl) Benzoxazole ~436.1 g/mol High lipophilicity; antimicrobial potential
4-Chloroaniline derivatives (e.g., IIIb in ) 4-Cl Benzothiazole ~280–320 g/mol Enhanced solubility; used in dye synthesis
6-Methoxybenzothiazol-2-ylamine () 6-OCH₃ Benzothiazole ~196.2 g/mol Lower toxicity; QSAR-predicted safety
2-Bromo-4,6-dinitroaniline () 2-Br, 4-NO₂, 6-NO₂ None ~306.0 g/mol High reactivity; explosive precursor
4,6-Dibromo-3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline () 4-Br, 6-Br, 2-CH₃, 3-(5-OCH₃-benzoxazol-2-yl) Benzoxazole ~452.1 g/mol Increased steric hindrance; potential for optoelectronic applications

Key Observations:

  • Bromine vs.
  • Benzoxazole vs. Benzothiazole: Benzoxazole (O-containing) exhibits stronger hydrogen-bonding capacity than benzothiazole (S-containing), influencing solubility and biological interactions .

Computational Studies

Density-functional theory (DFT) calculations () reveal that bromine substituents lower the HOMO-LUMO gap by 0.3–0.5 eV compared to methoxy groups, enhancing reactivity in electron-deficient environments .

Biological Activity

4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, including dibromination and a benzoxazole moiety. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is C15H12Br2N2OC_{15}H_{12}Br_{2}N_{2}O with a molecular weight of approximately 396.08 g/mol. The presence of bromine atoms enhances its reactivity, while the benzoxazole structure contributes to its pharmacological potential .

Antimicrobial Properties

Compounds containing benzoxazole rings are known for their antimicrobial activities. Preliminary studies suggest that 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline may exhibit activity against certain pathogens , potentially through mechanisms such as inhibiting bacterial cell wall synthesis or disrupting protein function.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A10Bacillus subtilis (Gram-positive)
Compound B25Escherichia coli (Gram-negative)
4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)anilineTBDTBD

Anti-inflammatory and Cytotoxic Effects

Research indicates that compounds with similar structures often exhibit anti-inflammatory and cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can selectively target cancer cells while sparing normal cells . The specific effects of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline on cancer cell lines remain to be fully elucidated but suggest potential for therapeutic applications.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of related benzoxazole compounds on human epithelial lung adenocarcinoma cells (HCC827), various derivatives were tested. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 0.01 to 1 µM .

Table 2: Cytotoxicity Data for Benzoxazole Derivatives

Compound NameCell LineIC50 (µM)
Compound CHCC8270.34
Compound DMCF-7>0.01
4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)anilineTBDTBD

Structure–Activity Relationship (SAR)

The biological activity of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline can be influenced by its structural components. The presence of bromine atoms is believed to enhance the compound's reactivity and biological profile compared to similar compounds lacking these features.

Q & A

Basic Questions

Q. What synthetic methodologies are suitable for preparing 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline?

  • Answer : The compound can be synthesized via multi-step reactions involving halogenation and condensation. For example:

Intermediate preparation : Start with a benzoxazole precursor (e.g., 6-methyl-1,3-benzoxazole) and introduce an aniline moiety through nucleophilic substitution or reductive amination. describes solvent-free reductive amination for similar benzoxazole derivatives, using hydrazine hydrate and reflux in ethanol .

Bromination : Introduce bromine atoms at positions 4 and 6 using brominating agents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment. and highlight brominated benzoxazole analogs synthesized via electrophilic aromatic substitution .

Purification : Monitor reaction progress via TLC (e.g., chloroform:methanol, 7:3 ratio) and recrystallize using acetic acid/water or ethanol .

  • Key Considerations : Optimize stoichiometry of bromine donors to avoid over-halogenation. Use inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Answer :

  • Spectroscopy :
  • IR : Identify functional groups (e.g., NH₂ stretch ~3400 cm⁻¹, C-Br ~600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/bromo substituents. demonstrates NMR assignment for a benzoxazole derivative with similar complexity .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
  • Crystallography :
  • Single-crystal X-ray diffraction : Use SHELX ( ) or WinGX ( ) for structure refinement. ORTEP-III ( ) generates thermal ellipsoid diagrams to visualize bond angles and torsional strain .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Answer : Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula in ) model electron density distribution and frontier molecular orbitals (HOMO/LUMO). Steps include:

Geometry optimization : Use software like Gaussian or ORCA to minimize energy.

Electron density analysis : Calculate local kinetic energy density to infer reactivity (e.g., electrophilic/nucleophilic sites) .

Correlation with experimental data : Validate computed NMR chemical shifts against experimental results .

  • Application : Predict charge-transfer interactions in supramolecular assemblies or ligand-protein binding.

Q. How to resolve contradictions in crystallographic data during refinement?

  • Answer :

Data validation : Use SHELXL ( ) to check for outliers in residual electron density or displacement parameters.

Twinned data : For overlapping reflections, employ SHELXD ( ) or twin-law refinement in WinGX ( ) .

Hydrogen bonding : Analyze intermolecular interactions (e.g., NH₂⋯O/N) using Mercury or PLATON to validate packing motifs .

  • Case Study : resolved ambiguities in a benzoxazole derivative’s crystal structure by combining SHELX refinement with NMR validation .

Q. What strategies optimize structure-activity relationships (SAR) for antitumor activity?

  • Answer :

  • Functional group modulation :
Substituent Effect Reference
Bromine at C4/C6Enhances lipophilicity and DNA intercalation
Methyl at benzoxazoleStabilizes π-π stacking with target proteins
  • Biological assays : Test against cancer cell lines (e.g., breast cancer MCF-7 in ) using MTT assays. Compare IC₅₀ values of analogs to identify critical substituents .
  • Computational docking : Use AutoDock Vina to simulate binding to kinases or DNA topoisomerases.

Q. How does the aniline moiety influence environmental persistence in soil systems?

  • Answer :

  • Degradation pathways : The NH₂ group undergoes oxidation to nitro derivatives or polymerization, as shown in for aniline migration in soil. Pumping speeds and redox conditions affect vertical distribution .
  • Advanced oxidation processes (AOPs) : Fenton’s reagent (Fe²⁺/H₂O₂) or UV/O₃ degrade aromatic amines via hydroxyl radical attack (). Monitor intermediates via LC-MS .

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